Mono(2-ethylhexyl) terephthalate

Description

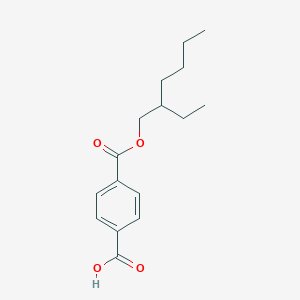

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJAEJKCNCOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935240 | |

| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155603-50-2 | |

| Record name | Mono(2-ethylhexyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Mono(2-ethylhexyl) terephthalate (MEHTP)

Introduction

This compound (MEHTP) is the primary monoester metabolite of the widely used plasticizer Di(2-ethylhexyl) terephthalate (DEHTP).[1][2] DEHTP is a structural isomer of Di(2-ethylhexyl) phthalate (DEHP) and is often used as a replacement for ortho-phthalate plasticizers in a variety of consumer products, including food packaging and medical devices.[3] Consequently, MEHTP has become a critical biomarker for assessing human exposure to DEHTP.[1] Its study is paramount in the fields of toxicology, environmental science, and drug development to understand the metabolism, bioaccumulation, and potential health effects associated with terephthalate-based plasticizers.[1] This document provides a comprehensive overview of the core physicochemical properties of MEHTP, details the experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.

Core Physicochemical Properties

The intrinsic physicochemical properties of MEHTP are fundamental to understanding its behavior in biological and environmental systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological endpoints.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-ethylhexoxycarbonyl)benzoic acid | [1][4] |

| Synonyms | MEHTP, Monoethylhexylterephthalate | [4] |

| CAS Number | 155603-50-2 | [4][5] |

| Molecular Formula | C₁₆H₂₂O₄ | [1][4][5][6] |

| Molecular Weight | 278.34 g/mol | [4][5][6] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 106 - 108 °C | [5] |

| Boiling Point | 410.6 ± 28.0 °C at 760 mmHg | [6] |

| Flash Point | 144.8 ± 17.5 °C | [5][6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Water Solubility | Limited (up to 4 mg/L) | [6] |

| Solubility in Organic Solvents | Soluble in Chloroform and Methanol (with sonication) | [5] |

| pKa | 3.75 ± 0.10 (Predicted) | [5] |

Experimental Protocols

Accurate determination of MEHTP's properties and its quantification in biological matrices rely on precise experimental methodologies.

Synthesis of MEHTP

MEHTP is not typically synthesized directly in laboratory settings for research purposes. Instead, it is commonly produced through the controlled partial hydrolysis of its parent compound, DEHTP.[1] The synthesis of DEHTP itself is well-established and generally follows one of two primary routes:

-

Direct Esterification: This process involves the reaction of terephthalic acid (TPA) with 2-ethylhexanol at elevated temperatures (approx. 180°C to 270°C) and pressures (approx. 1 to 4 bar gauge) in the presence of a titanium catalyst, such as titanium tetraisopropoxide.[7] Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diester, DEHTP.[7]

-

Transesterification: An alternative industrial method involves the transesterification of dimethyl terephthalate with 2-ethylhexanol.[1]

Once DEHTP is synthesized and purified, MEHTP can be obtained via controlled alkaline or enzymatic hydrolysis, which cleaves one of the two ester bonds.

Quantification in Biological Matrices

The standard method for the detection and quantification of MEHTP and its oxidative metabolites in human urine involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]

Protocol: HPLC-MS/MS for Urinary MEHTP Metabolite Analysis [8][9]

-

Sample Preparation: Urine samples undergo enzymatic deconjugation to cleave glucuronide conjugates of the metabolites. This step is crucial as metabolites are often excreted in their conjugated, more water-soluble form.[9]

-

On-line Sample Clean-up: A two-column assembly is used for on-line solid-phase extraction (SPE).[8] The first column (e.g., Chromolith RP-18) captures the analytes of interest from the urine matrix, while salts and other interferences are washed away.[3] The retained analytes are then eluted onto the analytical column.

-

Chromatographic Separation: The metabolites are separated using a reversed-phase HPLC column (e.g., Betasil phenyl column).[3] A gradient elution with a suitable mobile phase (e.g., a mixture of water and methanol or acetonitrile with additives like formic acid) is employed to resolve the different metabolites.

-

Detection and Quantification: The separated metabolites are detected using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode.[3] Quantification is achieved by isotope dilution, where a known concentration of a stable isotope-labeled internal standard for each analyte is added to the sample at the beginning of the workflow. The ratio of the signal from the native analyte to its labeled internal standard allows for precise and accurate quantification, correcting for any matrix effects or variations in instrument response.[8][9]

Metabolism and Signaling Pathways

MEHTP is an intermediate in a larger metabolic cascade that begins with the ingestion or absorption of DEHTP. Understanding this pathway is essential for toxicological risk assessment.

Metabolic Pathway of DEHTP

The biotransformation of DEHTP primarily occurs in two phases. The initial step is the hydrolysis of DEHTP to MEHTP, which is then subjected to further oxidative metabolism.[1] The primary oxidative metabolites identified in human urine include Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), with MECPTP being the most abundant.[1][9]

Analytical Workflow

The logical flow for analyzing MEHTP in a research or clinical setting follows a standardized procedure to ensure accuracy and reproducibility.

References

- 1. This compound | High Purity [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H22O4 | CID 154683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Buy this compound (EVT-314993) | 155603-50-2 [evitachem.com]

- 7. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 8. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP) for Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP) is a novel compound, and as such, direct experimental data on its synthesis and biological activity are not extensively available in public literature. This guide provides a detailed theoretical framework for its synthesis, characterization, and potential areas of investigation based on established chemical principles and the known properties of structurally related thieno[2,3-d]pyrimidine derivatives.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These include roles as anti-inflammatory agents, microtubule targeting agents, and enzyme inhibitors. The potential for diverse substitutions on this scaffold allows for the fine-tuning of physicochemical properties and biological targets. This guide focuses on a novel derivative, 5-((2-methoxyethoxy)methyl)-6-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one (MEHTP), providing a comprehensive overview of its proposed synthesis, characterization, and potential for further research.

Proposed Synthesis of MEHTP

The synthesis of MEHTP can be approached through a multi-step process, beginning with the construction of the core thieno[2,3-d]pyrimidine structure, followed by functionalization. A plausible synthetic route is outlined below.

Experimental Protocol:

A potential synthesis can be achieved via the Gewald reaction to form the initial substituted thiophene, followed by cyclization to build the pyrimidine ring.

-

Synthesis of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate:

-

A mixture of p-tolylacetonitrile, ethyl cyanoacetate, and elemental sulfur is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

A base, for instance, morpholine or triethylamine, is added, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by precipitation in water and purified by recrystallization.

-

-

Synthesis of 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one:

-

The resulting aminothiophene is reacted with formamide under reflux conditions to construct the pyrimidine ring.

-

Alternatively, the aminothiophene can be treated with triethyl orthoformate followed by reaction with ammonia.

-

The cyclized product is then isolated and purified.

-

-

Chloromethylation of the thienopyrimidine core:

-

The 5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is treated with paraformaldehyde and concentrated hydrochloric acid to introduce a chloromethyl group at the 5-position.

-

-

Synthesis of MEHTP:

-

The chloromethylated intermediate is reacted with 2-methoxyethanol in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.

-

The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

The final product, MEHTP, is purified using column chromatography.

-

Caption: Proposed synthetic workflow for MEHTP.

Characterization of MEHTP

The structural confirmation of the synthesized MEHTP would rely on a combination of spectroscopic techniques. Below are the predicted characterization data based on the proposed structure.

Predicted Data:

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (tolyl & pyrimidine): 7.0-8.5 ppmMethylene protons (linker): 4.5-5.0 ppmMethoxy & ethoxy protons: 3.3-3.8 ppmMethyl protons (tolyl): 2.3-2.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: 160-170 ppmAromatic carbons: 110-150 ppmAliphatic carbons: 50-80 ppmMethyl carbon (tolyl): ~21 ppm |

| Mass Spec. | m/z (ESI+) | Calculated for C₂₀H₂₀N₂O₃S: [M+H]⁺ ≈ 381.12 |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: 3200-3400C=O stretch: 1650-1700C-O stretch: 1050-1150 |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of MEHTP.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be obtained to identify the key functional groups present in the molecule.

-

Melting Point Analysis: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a variety of biological activities. Based on these precedents, MEHTP could be investigated for the following potential therapeutic applications.

-

Anti-inflammatory Activity: Many thieno[2,3-d]pyrimidine derivatives are known to inhibit pro-inflammatory cytokines and enzymes. MEHTP could potentially modulate signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

-

Anticancer Activity: The thieno[2,3-d]pyrimidine core is present in compounds that act as microtubule targeting agents, disrupting cell division in cancer cells. MEHTP could be evaluated for its effects on tubulin polymerization and its efficacy against various cancer cell lines.

-

Enzyme Inhibition: This class of compounds has also been explored as inhibitors of various kinases and other enzymes, such as SIRT2, which are implicated in cancer and neurodegenerative diseases.

Caption: Potential signaling pathways modulated by MEHTP.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and investigation of the novel thieno[2,3-d]pyrimidine derivative, MEHTP. While the information presented is based on established chemical knowledge of related compounds, it offers a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this new chemical entity. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the biological profile of MEHTP.

Mono(2-ethylhexyl) terephthalate degradation pathways in vivo

An In-Depth Technical Guide on the In Vivo Degradation Pathways of Mono(2-ethylhexyl) terephthalate (MEHTP)

Introduction

This compound (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for Di(2-ethylhexyl) phthalate (DEHP).[1][2] DEHTP is utilized in a variety of consumer products, leading to widespread human exposure. Upon ingestion, DEHTP is rapidly hydrolyzed to MEHTP. The subsequent in vivo degradation of MEHTP is a critical determinant of its toxicokinetics and potential biological activity. This guide provides a comprehensive overview of the metabolic pathways of MEHTP, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the biotransformation processes.

Core Metabolic Pathways of MEHTP

The in vivo degradation of MEHTP primarily involves the oxidative metabolism of its 2-ethylhexyl side chain. This process occurs through a series of enzymatic reactions, predominantly ω-oxidation followed by β-oxidation, analogous to the metabolism of the structurally similar MEHP (the primary metabolite of DEHP).[3][4] These reactions lead to the formation of several oxidized metabolites that are more water-soluble and readily excreted in the urine.

The principal metabolic steps are:

-

Initial Hydrolysis: DEHTP is first metabolized to MEHTP by the cleavage of one of its ester linkages.

-

Side-Chain Oxidation: The aliphatic side chain of MEHTP undergoes sequential oxidation. This process generates hydroxylated (e.g., 5OH-MEHTP), oxo (e.g., 5oxo-MEHTP), and carboxylated (e.g., 5cx-MEPTP, 2cx-MMHTP) derivatives.[1][2]

-

Conjugation (Phase II Metabolism): Some of the oxidized metabolites, particularly those with hydroxyl groups like 5OH-MEHTP and 5oxo-MEHTP, can undergo Phase II conjugation reactions, with glucuronidation being a prominent pathway.[1][2] This further increases their water solubility and facilitates their elimination from the body. In contrast, the carboxy-metabolites are predominantly excreted in their free, unconjugated form.[1][2]

The major identified urinary metabolites of MEHTP are:

-

5OH-MEHTP: Mono-(2-ethyl-5-hydroxyhexyl) terephthalate

-

5oxo-MEHTP: Mono-(2-ethyl-5-oxohexyl) terephthalate

-

5cx-MEPTP: Mono-(5-carboxy-2-ethylpentyl) terephthalate

-

2cx-MMHTP: Mono-(2-carboxymethylheptyl) terephthalate

Data Presentation: Quantitative Metabolite Excretion

The following table summarizes the quantitative data on the urinary excretion of MEHTP metabolites following a single oral dose of DEHTP in human volunteers. This data provides insight into the relative importance of the different metabolic pathways.

| Metabolite | Mean % of Administered Dose (Range) | Predominant Excretion Form | Reference |

| 5cx-MEPTP | 13.0% (7.0 - 20.4%) | Free Form (>90%) | [1][2] |

| 5OH-MEHTP | 1.8% (1.3 - 2.4%) | Glucuronide Conjugate (>70%) | [1][2] |

| 5oxo-MEHTP | 1.0% (0.6 - 1.6%) | Glucuronide Conjugate (>70%) | [1][2] |

| 2cx-MMHTP | 0.3% (0.2 - 0.4%) | Free Form (>90%) | [1][2] |

| Total Measured | ~16.1% | - | [1] |

Data derived from a human study with a single oral dosage of 50 mg DEHTP to three male volunteers.[1][2]

Experimental Protocols

The characterization of MEHTP degradation pathways relies on robust in vivo studies. Below is a detailed methodology generalized from key human and animal metabolism studies.[1][2][4]

Protocol: In Vivo MEHTP Metabolism Study

-

Subject Recruitment and Dosing:

-

Human Studies: Healthy adult volunteers are recruited. Exclusion criteria typically include significant medical conditions or recent exposure to known sources of phthalates/terephthalates. A single oral dose of DEHTP (e.g., 50 mg) is administered.[1][2]

-

Animal Models: Rodent models, such as rats or hamsters, are commonly used.[3][4] The test compound (e.g., radiolabeled MEHTP) is administered via oral gavage at varying dose levels (e.g., 50 and 500 mg/kg body weight).[3]

-

-

Sample Collection:

-

Sample Preparation for Analysis:

-

An aliquot of the urine sample is taken for analysis.

-

To quantify the total amount of each metabolite (free and conjugated), an enzymatic deconjugation step is performed using β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate conjugates.

-

Internal standards (isotope-labeled versions of the target analytes) are added to the samples to ensure accurate quantification.

-

Solid-phase extraction (SPE) or online sample cleanup may be employed to remove interfering matrix components and concentrate the analytes.[1]

-

-

Analytical Quantification:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard analytical technique.[1][2]

-

Method: The prepared sample is injected into the HPLC system, where the metabolites are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, which provides highly sensitive and specific detection and quantification based on the mass-to-charge ratio of the parent and fragment ions for each metabolite.

-

Quantification: Analyte concentrations are determined by comparing the signal response of the native analyte to that of its corresponding isotope-labeled internal standard (isotope dilution method).[1]

-

Mandatory Visualizations

MEHTP Metabolic Pathway

Caption: Primary metabolic pathway of DEHTP to MEHTP and its subsequent oxidative metabolites.

Experimental Workflow for Metabolite Analysis

References

- 1. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of di(2-ethylhexyl) phthalate (DEHP) and mono-(2-ethylhexyl) phthalate (MEHP) in rats: in vivo and in vitro dose and time dependency of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources and Fate of Mono-(2-ethylhexyl) Terephthalate (MEHTP)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mono-(2-ethylhexyl) terephthalate (MEHTP) is a primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), a replacement for some ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the environmental sources, fate, and potential biological effects of its metabolite, MEHTP, is of growing importance. This guide provides a comprehensive overview of the current scientific understanding of MEHTP, focusing on its environmental presence, metabolic pathways, and analytical methodologies for its detection.

Environmental Sources of MEHTP

Direct environmental sources of MEHTP are limited as it is primarily formed through the metabolism of its parent compound, DEHTP. Therefore, the environmental sources of MEHTP are intrinsically linked to the sources of DEHTP.

1.1. Sources of Di(2-ethylhexyl) Terephthalate (DEHTP)

DEHTP is utilized as a plasticizer in a variety of consumer and industrial products, leading to its release into the environment. Key sources include:

-

Plastics and Polymers: DEHTP is used in the production of flexible polyvinyl chloride (PVC) products, children's toys, medical devices, and food contact materials.[1] Leaching from these products is a primary pathway for environmental contamination.

-

Industrial and Municipal Waste: Disposal of products containing DEHTP in landfills and wastewater contributes to its presence in soil, water, and sludge.[2]

-

Consumer Products: Personal care products, adhesives, paints, and lacquers may also contain DEHTP or related compounds, leading to their release during use and disposal.[3]

-

Food Contamination: Processed and fatty foods have been identified as a significant source of human exposure to DEHTP, likely due to migration from packaging materials.[4]

-

Indoor Environments: Dust in indoor environments can be a reservoir for DEHTP, leading to exposure through inhalation and ingestion, particularly for children.[1][4]

Environmental Fate of MEHTP

The environmental fate of MEHTP is not extensively studied directly. However, insights can be drawn from the behavior of its parent compound, DEHTP, and the analogous metabolite of DEHP, mono-(2-ethylhexyl) phthalate (MEHP).

2.1. Environmental Transformation of DEHTP to MEHTP

Once in the environment, DEHTP can undergo biotic and abiotic degradation processes that can lead to the formation of MEHTP. The primary mechanism is expected to be microbial hydrolysis of one of the ester bonds of the DEHTP molecule.

2.2. Persistence and Degradation of MEHTP

The persistence of MEHTP in the environment is not well-documented. However, based on the behavior of the structurally similar MEHP, it is expected to be more persistent than its parent diester, DEHTP.[5] Further degradation of MEHTP can occur through oxidation of the 2-ethylhexyl side chain, leading to the formation of various oxidized metabolites.

2.3. Transport and Distribution

DEHTP, the precursor to MEHTP, has a tendency to sorb strongly to soil and sediment.[2] This suggests that MEHTP may also exhibit limited mobility in soil and aquatic environments, potentially accumulating in sediments and sludge. The transport of MEHTP in the environment will be influenced by factors such as soil organic matter content, pH, and water solubility.

Quantitative Data on MEHTP and its Metabolites

Quantitative data on MEHTP in environmental matrices are scarce. Most available data come from human biomonitoring studies that measure urinary concentrations of DEHTP metabolites as biomarkers of exposure.

Table 1: Urinary Concentrations of DEHTP Metabolites in Human Biomonitoring Studies

| Metabolite | Study Population | Sample Size (N) | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Detection Frequency (%) | Reference |

| MECPTP | U.S. Adults (2011-2016) | 483 | - | - | [6] | |

| MEHHTP | U.S. Adults (2011-2016) | 483 | - | - | [6] | |

| 5cx-MEPTP | Portuguese Children (4-17 years) | 107 | 4.19 | 26.4 | 100 | [4] |

| 5OH-MEHTP | Portuguese Children (4-17 years) | 107 | Lower levels | - | Lower rates | [4] |

| 5oxo-MEHTP | Portuguese Children (4-17 years) | 107 | Lower levels | - | Lower rates | [4] |

| 2cx-MMHTP | Portuguese Children (4-17 years) | 107 | Lower levels | - | Lower rates | [4] |

MECPTP: mono-2-ethyl-5-carboxypentyl terephthalate; MEHHTP: mono-2-ethyl-5-hydroxyhexyl terephthalate; 5cx-MEPTP: mono(2-ethyl-5-carboxypentyl) terephthalate; 5OH-MEHTP: mono(2-ethyl-5-hydroxyhexyl) terephthalate; 5oxo-MEHTP: mono(2-ethyl-5-oxohexyl) terephthalate; 2cx-MMHTP: mono(2-carboxymethylhexyl) terephthalate;

Experimental Protocols

Standardized methods for the analysis of MEHTP in environmental samples are not yet widely established. However, methodologies used for the analysis of phthalate metabolites in biological and environmental matrices can be adapted.

4.1. Sample Preparation for Water Samples

-

Filtration: Water samples are filtered to remove suspended solids.

-

Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., C18) to concentrate the analytes.

-

Elution: The analytes are eluted from the SPE cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a suitable solvent for instrumental analysis.

4.2. Sample Preparation for Soil and Sediment Samples

-

Soxhlet Extraction or Ultrasonic Extraction: The soil or sediment sample is extracted with an organic solvent (e.g., hexane/acetone mixture).

-

Clean-up: The extract is cleaned up using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering substances.

-

Concentration and Reconstitution: The cleaned extract is concentrated and reconstituted as described for water samples.

4.3. Instrumental Analysis

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive technique for the analysis of MEHTP and its oxidized metabolites. A reversed-phase HPLC column is typically used for separation, followed by detection using a tandem mass spectrometer operating in negative ion mode. Isotope dilution is often employed for accurate quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of MEHTP, often requiring derivatization to increase volatility and improve chromatographic performance.

Signaling Pathways and Biological Effects

The biological effects of MEHTP are an active area of research. Studies on its parent compound, DEHTP, and related phthalates provide initial insights into potential mechanisms of action.

5.1. Endocrine Disruption

Recent studies have shown that DEHTP can act as an endocrine disruptor, particularly affecting the thyroid and sex hormone systems.[7]

-

Thyroid Hormone Disruption: In zebrafish, exposure to DEHTP has been shown to alter whole-body thyroid hormone levels and the expression of genes involved in thyroid regulation.[7]

-

Sex Hormone Disruption: DEHTP exposure in adult male zebrafish has been observed to decrease estradiol and 11-ketotestosterone levels while increasing testosterone.[7]

5.2. Androgen Receptor Interaction

In silico studies on DEHP and its metabolites suggest a potential for these compounds to interact with the androgen receptor, which could lead to disruption of androgen signaling.[8] Similar interactions may be possible for MEHTP, but further research is needed.

Visualizations

Metabolic Pathway of DEHTP

Caption: Metabolic conversion of DEHTP to MEHTP and further oxidized metabolites.

Experimental Workflow for MEHTP Analysis in Water

Caption: Workflow for the analysis of MEHTP in water samples.

Potential Environmental Fate of MEHTP

Caption: Conceptual model of the environmental fate of MEHTP.

Conclusion and Future Perspectives

MEHTP is an emerging environmental contaminant of interest due to the increasing use of its parent compound, DEHTP. While current knowledge on its environmental sources and fate is limited, analogies with related phthalates provide a framework for understanding its behavior. Human biomonitoring data clearly indicate widespread exposure to DEHTP, leading to the formation of MEHTP and its metabolites. Future research should focus on:

-

Developing and validating analytical methods for the routine monitoring of MEHTP in various environmental matrices.

-

Conducting studies to determine the persistence, mobility, and degradation pathways of MEHTP in soil and water.

-

Investigating the ecotoxicological effects of MEHTP on a broader range of organisms.

-

Further elucidating the mechanisms of endocrine disruption and other potential health effects associated with MEHTP exposure.

A more comprehensive understanding of the environmental lifecycle of MEHTP is crucial for assessing its potential risks to ecosystems and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Time-trends in human urinary concentrations of phthalates and substitutes DEHT and DINCH in Asian and North American countries (2009–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Thyroid and sex hormone disrupting effects of DEHTP at different life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites [mdpi.com]

The Toxicokinetic Profile of Mono(2-ethylhexyl) terephthalate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary and active metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the toxicokinetics of its metabolite, MEHTP, is crucial for assessing potential human health risks. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicokinetics of MEHTP in animal models, covering its absorption, distribution, metabolism, and excretion (ADME). Due to the limited availability of data specifically for MEHTP, this guide also draws upon the extensive research on its close structural isomer, mono(2-ethylhexyl) phthalate (MEHP), to provide a more complete picture, with the critical caveat that the toxicokinetics of these isomers may differ.

Absorption

Following oral exposure to its parent compound, DEHTP, MEHTP is formed through hydrolysis in the gastrointestinal tract. Studies in rats have shown that DEHTP is hydrolyzed to MEHTP, 2-ethylhexanol (2-EH), and terephthalic acid (TPA) by gut homogenate fractions[1]. The hydrolysis of DEHTP appears to be slower than that of its ortho-isomer, DEHP, with estimated in vitro half-lives of 53.3 minutes for DEHTP compared to 12.6 minutes for DEHP in rat gut homogenates[1].

The absorption of MEHTP itself has not been directly studied. However, studies on its analogue, MEHP, indicate that it is readily absorbed from the gastrointestinal tract in rats[2]. Research using a fluorescently labeled MEHP analog (MEHP-AF) also demonstrated rapid absorption across the intestinal mucosal barrier in rats[3].

Distribution

Once absorbed, MEHTP is expected to be distributed throughout the body. A study on radiolabeled DEHTP in rats showed that after 144 hours, less than 2% of the administered radioactivity was found in the carcass, with the highest concentrations in the liver and fat[1].

In studies with the ortho-isomer MEHP, intravenous administration in rats resulted in rapid distribution to all tissues, with the highest levels observed in the liver, kidney, and urinary bladder[2]. Similarly, in situ organ distribution studies in mice using a fluorescent MEHP analog showed its main concentration in the liver, kidney, and testis[3].

Metabolism

MEHTP is the initial metabolite of DEHTP. Further metabolism of MEHTP is anticipated, similar to the extensive metabolism of MEHP. For MEHP, metabolism in rats involves side-chain oxidation to form alcohols, ketones, and acids[2]. This process is mediated by microsomal enzymes, likely cytochrome P-450 isozymes associated with fatty acid hydroxylation[4]. In hamsters, MEHP is also metabolized via omega- and beta-oxidation, and its metabolites can be conjugated with glucuronic acid[5].

In a study of DEHTP in rats, urinary metabolites included terephthalic acid, oxidized metabolites of 2-ethylhexanol, and MEHTP. Glucuronic and sulfuric acid conjugates were also identified, accounting for about 10% of the administered dose[1].

Metabolic Pathway of Di(2-ethylhexyl) terephthalate (DEHTP)

Excretion

Following oral administration of radiolabeled DEHTP to rats, radioactivity was primarily eliminated in the feces (56.5% of the dose), mostly as unchanged DEHTP, with smaller amounts of MEHTP and other polar metabolites. Approximately 31.9% of the dose was excreted in the urine, mainly as MEHTP and metabolic products of 2-EH. A small percentage (3.6%) was expired as carbon dioxide[1].

For the ortho-isomer MEHP, excretion is rapid, with about 80% of an oral dose eliminated within 24 hours in rats; 72% in urine and 8% in feces[2]. The elimination half-time for MEHTP metabolites in urine has been reported to be around 6.9-7.0 hours[6].

Quantitative Toxicokinetic Data

Specific toxicokinetic parameters for MEHTP are scarce. The available data is primarily derived from studies on its parent compound, DEHTP, or its isomer, MEHP.

Table 1: Excretion of Radioactivity from [14C]DEHTP in Rats after Oral Administration

| Parameter | Value (% of dose) | Animal Model | Reference |

| Fecal Excretion | 56.5 ± 12.1 | Male Sprague-Dawley Rats | [1] |

| Urinary Excretion | 31.9 ± 10.9 | Male Sprague-Dawley Rats | [1] |

| Expired as 14CO2 | 3.6 ± 0.9 | Male Sprague-Dawley Rats | [1] |

| In Carcass (after 144h) | < 2.0 | Male Sprague-Dawley Rats | [1] |

Table 2: Pharmacokinetic Parameters of MEHP (Ortho-isomer) in Rats

| Parameter | Value | Route | Dose | Animal Model | Reference |

| Cmax | 63.2 ± 8.7 µg/mL | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |

| Cmax | 84.1 ± 14.9 µg/mL | Oral | 0.4 g/kg | Rat | [7] |

| Tmax | 3 h | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |

| Tmax | 3 h | Oral | 0.4 g/kg | Rat | [7] |

| t1/2 | 5.2 ± 0.5 h | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |

| t1/2 | 5.5 ± 1.1 h | Oral | 0.4 g/kg | Rat | [7] |

| AUC (MEHP/DEHP ratio) | 16.1 ± 6.1 | Oral (as DEHP) | 2.8 g/kg | Rat | [7] |

Experimental Protocols

Protocol 1: Hydrolysis, Absorption, and Metabolism of DEHTP in Rats (Adapted from[1])

-

Test Substance: [hexyl-2-14C]DEHTP dissolved in corn oil.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Dosing: Single oral gavage at a dose of 100 mg/kg.

-

Sample Collection:

-

Urine, feces, and expired air were collected for 144 hours.

-

At 144 hours, animals were sacrificed, and tissues (liver, fat, etc.) and the remaining carcass were collected.

-

-

Analytical Method:

-

Radioactivity in samples was determined by liquid scintillation counting.

-

Feces and urine were analyzed for unlabeled metabolites. Fecal extracts were analyzed by thin-layer chromatography (TLC). Urine samples were hydrolyzed (with glucuronidase/sulfatase) and extracted for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Protocol 2: Toxicokinetics of MEHP in Rats (Representative Protocol)

-

Test Substance: MEHP dissolved in a suitable vehicle (e.g., corn oil).

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

-

Dosing: Single oral gavage at a specified dose.

-

Sample Collection:

-

Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation.

-

Urine and feces are collected over 24 or 48 hours in metabolic cages.

-

-

Analytical Method:

-

Plasma, urine, and fecal homogenate samples are subjected to solid-phase or liquid-liquid extraction.

-

MEHTP concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with an appropriate internal standard.

-

Experimental Workflow for a Typical Rodent Toxicokinetic Study

Analytical Methodologies

The accurate quantification of MEHTP in biological matrices is essential for toxicokinetic studies. While specific validated methods for MEHTP are not widely published, methods for other phthalate monoesters, particularly MEHP, are well-established and can be adapted.

-

Principle Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Enzymatic Hydrolysis: Since a significant portion of MEHTP may be excreted as glucuronide conjugates, a deconjugation step using β-glucuronidase is often necessary, especially for urine samples.

-

Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to remove matrix interferences and concentrate the analyte.

-

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C- or deuterium-labeled MEHTP) is critical to correct for matrix effects and variations during sample preparation and analysis, ensuring data accuracy and precision.

-

Detection: Tandem mass spectrometry is used for detection, typically in negative ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Conclusion and Future Directions

The toxicokinetics of MEHTP in animal models are not yet well-characterized. The available data, primarily from a study on its parent compound DEHTP in rats, suggests that it is formed by hydrolysis in the gut, with subsequent excretion in both urine and feces. Drawing parallels with its well-studied isomer, MEHP, it is likely that MEHTP undergoes further oxidative metabolism and is rapidly distributed and eliminated.

To adequately assess the risks associated with DEHTP exposure, further research is needed to:

-

Conduct dedicated toxicokinetic studies of MEHTP in multiple animal species, including rats and mice, to determine key pharmacokinetic parameters.

-

Elucidate the complete metabolic pathway of MEHTP and identify its major metabolites.

-

Investigate potential species differences in MEHTP toxicokinetics.

-

Explore the potential for bioaccumulation with chronic exposure.

Such studies will be instrumental in refining our understanding of the safety profile of DEHTP and its primary metabolite, MEHTP.

References

- 1. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and tissue distribution of mono-2-ethylhexyl phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicokinetics of mono-(2-ethylhexyl) phthalate with low-dose exposure applying fluorescence tracing technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of mono-2-ethylhexyl phthalate by microsomal enzymes. Similarity to omega- and (omega-1) oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpsc.gov [cpsc.gov]

- 7. Disposition of orally administered di-(2-ethylhexyl) phthalate and mono-(2-ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Di(2-ethylhexyl) Terephthalate (DEHTP) to Mono(2-ethylhexyl) Terephthalate (MEHTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP) is a non-phthalate plasticizer used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. Understanding the metabolic fate of DEHTP is crucial for assessing its safety and potential biological effects. The primary step in DEHTP metabolism is the hydrolysis of one of its ester bonds to form Mono(2-ethylhexyl) terephthalate (MEHTP). This technical guide provides an in-depth overview of the in vitro metabolism of DEHTP to MEHTP, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Core Concepts: The Metabolic Pathway

The in vitro metabolism of DEHTP is initiated by the hydrolytic cleavage of an ester linkage, a reaction catalyzed by carboxylesterases present in various tissues, most notably the liver. This initial biotransformation yields MEHTP and 2-ethylhexanol. MEHTP can then undergo further oxidative metabolism.

dot

Quantitative Data on DEHTP Metabolism

For comparative purposes, kinetic data for the analogous ortho-phthalate, DEHP, are presented below. It is crucial to note that these values may not be directly applicable to DEHTP due to structural differences between the two compounds.

Table 1: In Vitro Formation of MEHTP and Other DEHTP Metabolites in Human Liver Microsomes

| Metabolite | Concentration (μM) after 26h Incubation |

| This compound (MEHTP) | 0.06 ± 0.003 |

| mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) | 2.43 ± 0.10 |

| mono-2-ethyloxohexyl terephthalate (MEOHTP) | 0.17 ± 0.01 |

| mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) | 0.06 ± 0.01 |

| Terephthalic acid (TPA) | 27.2 ± 1.17 |

Data from a study by Silva et al. (2015) where 640 nmoles of DEHTP were incubated with human liver microsomes at 37°C.[1][2]

Table 2: Michaelis-Menten Constants for the Hydrolysis of DEHP to MEHP in Liver Microsomes (for comparative purposes)

| Species | Km (mM) | Vmax (nmol/min/mg protein) |

| Human | 0.0144 | Not Reported |

| Mouse | 0.0076 | Not Reported |

| Rat | 0.006 | 1.32 |

It is important to reiterate that these values are for DEHP, not DEHTP, and are provided for context only.[3]

Experimental Protocols

The following section outlines a general protocol for studying the in vitro metabolism of DEHTP to MEHTP using human liver microsomes. This protocol is a synthesis of methodologies reported in the scientific literature.

Objective: To determine the formation of MEHTP from DEHTP in the presence of human liver microsomes.

Materials:

-

Di(2-ethylhexyl) terephthalate (DEHTP)

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., isotopically labeled MEHTP)

-

Analytical grade water

-

Microcentrifuge tubes

-

Incubator/shaker

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Experimental Workflow:

dot

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DEHTP in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Prepare a working solution of DEHTP by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, add the human liver microsomes (e.g., at a final protein concentration of 0.5-1.0 mg/mL) to the potassium phosphate buffer.

-

Add the DEHTP working solution to the microsomal suspension.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify the concentrations of DEHTP and MEHTP.

-

The HPLC system should be equipped with a suitable column (e.g., a C18 column) to achieve chromatographic separation.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and its metabolite.

-

Signaling Pathways and Downstream Effects

Recent research has begun to explore the potential for DEHTP and its primary metabolite, MEHTP, to interact with cellular signaling pathways, particularly nuclear receptors that regulate gene expression.

dot

Several in vitro studies have investigated the effects of DEHTP and MEHTP on nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). These studies suggest that MEHTP may act as a ligand for PPARs, leading to the modulation of target gene expression. For example, in vitro exposure of ovarian antral follicles to MEHTP has been shown to alter the expression of cell cycle regulator genes.[4] While the direct activation of PPARs by DEHTP itself is less clear, its metabolism to the more active MEHTP is a critical step.

The activation of PPARs can lead to a cascade of downstream events, influencing cellular processes such as lipid metabolism, inflammation, and cell proliferation. However, the specific signaling cascades and ultimate cellular consequences of DEHTP and MEHTP exposure are still areas of active investigation.

Conclusion

The in vitro metabolism of DEHTP to MEHTP is a key initial step in its biotransformation, primarily mediated by carboxylesterases in the liver. While quantitative data on the enzyme kinetics of this specific reaction are currently limited, in vitro studies using human liver microsomes have provided valuable insights into the formation of MEHTP and its subsequent oxidative metabolites. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct their own investigations into DEHTP metabolism. Furthermore, emerging evidence suggests that DEHTP and its metabolites may interact with cellular signaling pathways, such as those governed by PPARs, highlighting the need for further research to fully elucidate the biological activity of this widely used plasticizer.

References

- 1. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling MEHTP: A Technical Guide to its Structural Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-2-ethylhexyl terephthalate (MEHTP) is the primary metabolite of the plasticizer di(2-ethylhexyl) terephthalate (DEHTP), a compound increasingly used as a replacement for di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products. As human exposure to DEHTP is widespread, a thorough understanding of the physicochemical properties, metabolism, and biological interactions of MEHTP is crucial for assessing its potential impact on human health and for the development of safe pharmaceuticals and consumer products.

This technical guide provides an in-depth overview of the structural characterization and analysis of MEHTP. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a review of the current understanding of its biological interactions, particularly concerning key signaling pathways.

Structural Characterization of MEHTP

MEHTP is a monoester derivative of terephthalic acid. Its chemical structure is characterized by a benzene ring with two carboxyl groups in the para position (1,4-substitution). One of these carboxyl groups is esterified with a 2-ethylhexyl alcohol, while the other remains as a free carboxylic acid. This structure imparts amphiphilic properties to the molecule.[1][2]

The key structural and physical properties of MEHTP are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₂O₄ | [2][3][4] |

| Molecular Weight | 278.34 g/mol | [2][3][4] |

| IUPAC Name | 4-(2-ethylhexoxycarbonyl)benzoic acid | [2][3][4] |

| CAS Number | 155603-50-2 | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 410.6 ± 28.0 °C at 760 mmHg | [1] |

| Flash Point | 144.8 ± 17.5 °C | [1] |

Spectroscopic Data

Mass spectrometry is a key technique for the identification and quantification of MEHTP. The fragmentation pattern of MEHTP in negative ion mode electrospray ionization (ESI) is well-characterized.

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Reference |

| 277.1445 [M-H]⁻ | 5 eV | 233.1554, 120.0211, 121.0296, 76.0316 | [3] |

| 277.1445 [M-H]⁻ | 10 eV | 233.155, 277.1456, 120.0218, 76.0319, 121.0293 | [3] |

Metabolism of MEHTP

MEHTP is formed in the body through the hydrolysis of its parent compound, DEHTP. It can then undergo further oxidative metabolism, leading to the formation of several secondary metabolites. The primary metabolic pathway is illustrated in the diagram below. The identification of these metabolites is crucial for human biomonitoring studies.[2][5]

Caption: Metabolic pathway of DEHTP to MEHTP and its oxidative metabolites.

Experimental Protocols

Synthesis of MEHTP

While MEHTP is commercially available, it can also be synthesized in the laboratory for research purposes. A common method is the controlled partial hydrolysis of DEHTP.[2] A generalized protocol is as follows:

-

Dissolution: Dissolve DEHTP in a suitable organic solvent (e.g., tetrahydrofuran).

-

Hydrolysis: Add a stoichiometric amount of a base (e.g., sodium hydroxide) dissolved in water to the DEHTP solution. The amount of base should be calculated to hydrolyze only one of the ester groups.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

-

Neutralization and Extraction: Once the desired conversion is achieved, neutralize the reaction mixture with an acid (e.g., hydrochloric acid). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure MEHTP.

Quantification of MEHTP in Urine by HPLC-MS/MS

The following is a representative protocol for the analysis of MEHTP in human urine, based on methodologies described in the literature.[6][7]

Workflow for MEHTP Analysis in Urine

Caption: Workflow for the quantification of MEHTP in urine by HPLC-MS/MS.

Detailed Steps:

-

Sample Collection and Storage: Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis.

-

Enzymatic Deconjugation: To a 100 µL aliquot of urine, add an internal standard (e.g., ¹³C-labeled MEHTP), a buffer solution (e.g., ammonium acetate), and β-glucuronidase enzyme. Incubate the mixture to hydrolyze the glucuronidated conjugates of MEHTP.[6]

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the deconjugated urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances.

-

Elution and Reconstitution: Elute MEHTP and the internal standard from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol). Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

-

HPLC Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column. Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic or acetic acid) to improve peak shape.

-

MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for MEHTP and its internal standard.

-

Quantification: Quantify the concentration of MEHTP in the urine sample using the isotope dilution method, by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways Potentially Affected by MEHTP

Direct research on the specific signaling pathways affected by MEHTP is limited. However, due to its structural similarity to its ortho-isomer, mono(2-ethylhexyl) phthalate (MEHP), the extensive research on MEHP's biological effects provides valuable insights into the potential mechanisms of action of MEHTP. It is important to note that while structurally similar, the para- and ortho-isomers can exhibit different biological activities. For instance, MEHTP has been shown to be a thyroid hormone receptor antagonist, whereas MEHP acts as a partial agonist.[2]

The following sections describe key signaling pathways known to be modulated by MEHP, which are hypothesized to be relevant for MEHTP.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a critical role in lipid metabolism and inflammation. MEHP is a known activator of PPARs, particularly PPARγ.[2][8][9][10] Activation of PPARγ by MEHP can lead to adipogenesis and may be linked to metabolic disruption.

Caption: Hypothesized activation of the PPAR signaling pathway by MEHTP.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including p38, JNK, and ERK) are crucial for regulating a wide range of cellular processes, including inflammation, stress responses, and cell proliferation. MEHP has been shown to activate the p38, JNK, and ERK pathways in various cell types.[11][12][13]

Caption: Hypothesized activation of the MAPK signaling pathway by MEHTP.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key signaling cascade involved in cell survival, growth, and proliferation. Studies have demonstrated that MEHP can activate this pathway, which may contribute to its effects on cell function.[14][15]

Caption: Hypothesized activation of the PI3K/AKT signaling pathway by MEHTP.

Conclusion

Mono-2-ethylhexyl terephthalate (MEHTP) is a significant biomarker of exposure to the widely used plasticizer DEHTP. This guide has provided a comprehensive overview of its structural characteristics, analytical methodologies, and potential biological activities. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug development.

While the biological effects of MEHTP are still an active area of research, the existing data, particularly when considered alongside the extensive knowledge of its isomer MEHP, suggest that MEHTP may interact with key cellular signaling pathways. Further investigation is warranted to fully elucidate the specific molecular mechanisms of MEHTP and to accurately assess its risk to human health. The methodologies and information presented herein provide a solid foundation for such future research endeavors.

References

- 1. Buy Mono(2-ethylhexyl) terephthalate (EVT-314993) | 155603-50-2 [evitachem.com]

- 2. This compound | High Purity [benchchem.com]

- 3. This compound | C16H22O4 | CID 154683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mono(2-Ethylhexyl) Phthalate Induces Inflammatory and Angiogenic Alterations Mediated by the PI3K/AKT Pathway in HTR-8/SVneo Trophoblastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary Toxicity Assessment of Mono(2-ethylhexyl) terephthalate (MEHTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethylhexyl) terephthalate (MEHTP) is the primary monoester metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used as a replacement for ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHTP increases, understanding the toxicological profile of its metabolites is of paramount importance. This technical guide provides a preliminary toxicity assessment of MEHTP, summarizing key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption. The information is compiled from a range of in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies. For comparative purposes, data on the well-studied ortho-phthalate isomer, Mono(2-ethylhexyl) phthalate (MEHP), is also included.

Cytotoxicity Assessment

The cytotoxic potential of MEHTP has been investigated in various cell lines. These studies are crucial for determining the concentrations at which MEHTP may induce cell death or impair cellular functions.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| MEHTP | Antral Follicles (mouse) | Growth Measurement | Reduced Follicle Growth | 1 µg/mL | Significant decrease after 48 hours | [1] |

| 10 µg/mL | Significant decrease after 72 and 96 hours | [1] | ||||

| 100 µg/mL | Significant decrease after 48, 72, and 96 hours | [1] | ||||

| MEHP | Human Embryonic Stem Cells (hESCs) | Cell Viability & Proliferation | Decreased Viability & Proliferation | 1000 µmol/L | Significant decrease | [2] |

| Human Placental Cells | Cell Viability (intracellular protease activity) | Decreased Viability | 180 µM | Significant decrease at 48h | [3] | |

| Human Trophoblast Cells (HTR-8/SVneo) | MTT Assay | Reduced MTT conversion | ≥5 µM | Significant reduction | [4] | |

| Mouse Spermatogonia-Derived (GC-1) Cells | CCK-8 Assay | Cytotoxicity | Not specified | Dose-dependent cytotoxicity | [5] | |

| Mouse Embryo | Blastocyst Formation & Hatching | Reduced Formation & Hatching | 100 µM and 1000 µM | Negative impact | [6] |

Experimental Protocols

Cell Viability and Proliferation Assays (General Protocol):

A common method to assess cytotoxicity involves the use of assays like MTT, MTS, or CCK-8. The general workflow is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Terephthalate Plasticizer Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalate plasticizers, such as di(2-ethylhexyl) terephthalate (DEHTP), have been increasingly used as replacements for some ortho-phthalate plasticizers due to concerns about the endocrine-disrupting properties of the latter.[1] This shift has necessitated a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of terephthalates in humans to assess potential health risks. The discovery and characterization of their metabolites have been pivotal in developing reliable biomarkers for human exposure monitoring. This technical guide provides a comprehensive overview of the history, discovery, and analysis of major terephthalate plasticizer metabolites, with a focus on DEHTP.

A Historical Perspective on the Discovery of Terephthalate Metabolites

The journey to understanding the metabolic fate of terephthalate plasticizers is closely intertwined with the evolution of analytical chemistry and the growing field of human biomonitoring. While the parent compounds were known for decades, the identification of their metabolites in biological matrices is a more recent development.

-

Early Metabolism Studies (Pre-2010s): Initial studies on the metabolism of plasticizers largely focused on the more prevalent ortho-phthalates.[2] These early investigations laid the groundwork for understanding the general metabolic pathways of phthalate-like compounds, which typically involve hydrolysis to a monoester metabolite followed by oxidative modifications of the alkyl side chain.

-

The Rise of Human Biomonitoring and Advanced Analytical Techniques: With the increasing use of terephthalates as replacements, the need for specific biomarkers of exposure became critical. The development and refinement of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was a turning point. This highly sensitive and specific technique allowed for the detection and quantification of trace levels of metabolites in complex biological matrices like urine.

-

Identification of Key DEHTP Metabolites (2010s-Present): Research in the 2010s led to the definitive identification of the major human metabolites of DEHTP. Studies investigating the metabolism of DEHTP using human liver microsomes and in vivo studies in volunteers were instrumental.[1] These studies elucidated a metabolic pathway analogous to that of di(2-ethylhexyl) phthalate (DEHP), involving initial hydrolysis to mono(2-ethylhexyl) terephthalate (MEHTP) and subsequent oxidation of the 2-ethylhexyl side chain. The primary oxidative metabolites identified were mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP).[1]

Quantitative Data on Human Exposure to Terephthalate Metabolites

Human biomonitoring studies have provided valuable data on the extent of exposure to terephthalate plasticizers in the general population. Urine is the preferred matrix for these studies due to the rapid metabolism and excretion of these compounds. The following tables summarize urinary concentrations of key DEHTP metabolites from various studies.

Table 1: Urinary Concentrations of this compound (MEHTP) in the General Population

| Population/Study | Sample Size | Median (µg/L) | 95th Percentile (µg/L) | Concentration Range (µg/L) | Reference |

| NHANES (2017-2018) | - | - | - | - | [3] |

| German Biomonitoring | - | - | - | - | [1] |

| International Meta-Analysis | 216 studies | - | - | - | [4] |

Table 2: Urinary Concentrations of Oxidized DEHTP Metabolites in the General Population

| Metabolite | Population/Study | Sample Size | Median (µg/L) | 95th Percentile (µg/L) | Concentration Range (µg/L) | Reference |

| MEHHTP | NHANES (2017-2018) | - | - | - | - | [3] |

| German Biomonitoring | 3 | - | - | 1.3 - 2.4 (% of dose) | [1] | |

| MECPTP | NHANES (2017-2018) | - | - | - | - | [3] |

| German Biomonitoring | 3 | - | - | 7.0 - 20.4 (% of dose) | [1] | |

| 5OH-MEHP | Various Studies | - | 60.7 (in young adults) | - | - | [5] |

| cx-MiNP | Various Studies | - | - | - | 50% higher in warm season | [5] |

(Note: Dashes indicate data not provided in the cited sources in a directly comparable format. The German Biomonitoring study reported results as a percentage of the administered dose.)

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quantification of terephthalate metabolites in research and clinical settings. This section provides detailed methodologies for the analysis of these compounds in human urine and the synthesis of a key reference standard.

Protocol for the Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS

This protocol is a synthesized methodology based on established and validated methods for the sensitive and specific quantification of terephthalate metabolites.

1. Sample Preparation and Enzymatic Hydrolysis:

- Thaw frozen urine samples and vortex to ensure homogeneity.

- To a 1 mL aliquot of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.

- Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.

- Incubate the mixture at 37°C for a minimum of 2 hours (overnight incubation is also common).

2. Solid-Phase Extraction (SPE):

- Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

- Load the hydrolyzed urine sample onto the SPE cartridge.

- Wash the cartridge with a series of solutions to remove interferences (e.g., water, low percentage methanol in water).

- Elute the target metabolites with an organic solvent such as methanol or acetonitrile.

3. HPLC-MS/MS Analysis:

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

- Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

- HPLC Conditions:

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

- MS/MS Conditions:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for these acidic metabolites.

- Detection: Use multiple reaction monitoring (MRM) for each analyte and its corresponding internal standard. The precursor ion is the deprotonated molecule [M-H]⁻, and product ions are generated by collision-induced dissociation.

Protocol for the Laboratory Synthesis of this compound (MEHTP) Reference Standard

The availability of high-purity reference standards is crucial for accurate quantification. MEHTP can be synthesized via controlled partial hydrolysis of its parent diester, DEHTP.[6]

1. Synthesis of Di(2-ethylhexyl) terephthalate (DEHTP):

- DEHTP can be synthesized by the esterification of terephthalic acid with 2-ethylhexanol at elevated temperature and pressure in the presence of a suitable catalyst (e.g., a titanate catalyst).[7]

- The water of reaction is continuously removed to drive the reaction to completion.[7]

- The crude DEHTP product is then purified by vacuum distillation or chromatography.

2. Controlled Partial Hydrolysis of DEHTP to MEHTP:

- Dissolve the purified DEHTP in a suitable solvent mixture (e.g., a mixture of an alcohol and water).

- Add a stoichiometric amount of a base (e.g., potassium hydroxide) to hydrolyze one of the ester groups. The reaction should be carefully monitored to avoid complete hydrolysis to terephthalic acid.

- The reaction is typically carried out at a controlled temperature (e.g., reflux) for a specific duration.

- After the reaction is complete, neutralize the mixture with an acid.

- Extract the MEHTP into an organic solvent.

- Purify the crude MEHTP using techniques such as column chromatography or recrystallization to obtain a high-purity analytical standard.

Signaling Pathways and Molecular Interactions

Recent research has begun to uncover the molecular mechanisms by which terephthalate plasticizers and their metabolites may exert biological effects. A key area of investigation is their interaction with nuclear receptors, which are critical regulators of metabolism and endocrine function.

Activation of Nuclear Receptors

-

Liver X Receptor α (LXRα): The oxidized DEHTP metabolite, mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), has been identified as an agonist of the Liver X Receptor α (LXRα).[8] LXRα is a key regulator of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRα by MEHHTP can upregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), potentially leading to increased lipid accumulation in hepatocytes.[8] This has raised concerns about the potential for DEHTP exposure to contribute to nonalcoholic fatty liver disease (NAFLD).[3][9]

-

Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs): While direct activation of PPARs and RXRs by terephthalate metabolites is an area of ongoing research, the broader class of phthalate plasticizers has been shown to interact with these receptors.[10][11][12] PPARs are crucial for lipid metabolism, and their activation is a known mechanism of action for some drugs used to treat dyslipidemia. RXRs form heterodimers with many nuclear receptors, including PPARs and LXRs, and are essential for their function.[10][11][12] Given the structural similarities, it is plausible that terephthalate metabolites could also modulate the activity of the PPAR/RXR signaling axis.

Visualizing Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fate of DEHTP and the signaling pathway initiated by its metabolite, MEHHTP.

Conclusion

The discovery and ongoing investigation of terephthalate plasticizer metabolites represent a critical area of environmental health science. The development of sophisticated analytical techniques has enabled the identification of specific and sensitive biomarkers of exposure, which are now being used in large-scale biomonitoring studies to assess the body burden of these chemicals in the general population. Furthermore, research into the molecular toxicology of these metabolites is beginning to shed light on their potential biological activities, including their ability to interact with key nuclear receptors involved in metabolic regulation. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge in this field and to inform future research directions aimed at ensuring the safety of these widely used chemicals.

References

- 1. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, metabolism, and excretion of di(2-ethylhexyl) phthalate by rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association of Di(2-ethylhexyl) Terephthalate and Its Metabolites with Nonalcoholic Fatty Liver Disease: An Epidemiology and Toxicology Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | High Purity [benchchem.com]

- 7. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]